Sapropterin
Overview
Description
Mechanism of Action
Target of Action
Sapropterin, also known as tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine . This compound also targets other enzymes such as tyrosine hydroxylase and tryptophan hydroxylase , which are involved in the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan, respectively .
Mode of Action
This compound acts as a cofactor for the aforementioned enzymes . It enhances the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like phenylketonuria (PKU), where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the phenylalanine metabolic pathway . By enhancing the activity of PAH, this compound aids in the conversion of phenylalanine to tyrosine, thereby preventing the accumulation of phenylalanine . This is crucial because excessive phenylalanine can lead to neurotoxicity . Additionally, the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan are also facilitated, which are key steps in the synthesis of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of this compound are best described by a one-compartment model with an absorption lag, first-order input, and linear elimination . The effect of weight on this compound pharmacokinetics is significant, suggesting that weight-based dosing is appropriate . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate-limiting .
Result of Action
The primary result of this compound’s action is the reduction of blood phenylalanine levels . This is achieved by enhancing the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like PKU, where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine . Additionally, this compound also aids in the synthesis of neurotransmitters by facilitating the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan .
Biochemical Analysis
Biochemical Properties
Sapropterin acts as a cofactor in the synthesis of nitric oxide . It is essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase . It also aids in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Cellular Effects
This compound influences various cellular processes. It is involved in apoptosis and other cellular events mediated by nitric oxide production . As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is involved in the hydroxylation process where the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction . As a co-factor for phenylalanine hydroxylase, it allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. For instance, in the SPARK trial, the addition of this compound to a phenylalanine-restricted diet led to a significant improvement in phenylalanine tolerance in children with BH4-responsive phenylketonuria or mild hyperphenylalaninemia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on mice, this compound treatment prevented congenital heart defects induced by pregestational diabetes mellitus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is used to convert several amino acids, including phenylalanine, to other essential molecules in the body, including neurotransmitters . Tetrahydrobiopterin deficiency can be caused by mutations in genes that are critical for producing and recycling tetrahydrobiopterin .
Transport and Distribution
It is known that this compound is a cofactor used as an adjunct to phenylalanine restriction in the treatment of phenylketonuria (PKU) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sapropterin involves several steps, starting from L-arabinose. The process includes glycosylation, iodination, reduction, deiodination, hydrolysis of the glycosidic bond, and removal of alkyl groups to obtain 5-deoxy-L-ribose. This intermediate is then further reacted to obtain L-erythrobiopterin, which is finally reduced to this compound hydrochloride .
Industrial Production Methods
Industrial production of this compound dihydrochloride involves a similar synthetic route but is optimized for large-scale production. The process is designed to be economically viable, with mild reaction conditions and simple operations to reduce costs .
Chemical Reactions Analysis
Types of Reactions
Sapropterin undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. As a coenzyme, it reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include molecular oxygen, NADH, and various hydroxylases. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include tyrosine, L-dopa, and 5-hydroxytryptophan, which are essential for the synthesis of neurotransmitters .
Scientific Research Applications
Sapropterin has a wide range of scientific research applications:
Chemistry: Used as a cofactor in various enzymatic reactions.
Biology: Essential for the synthesis of neurotransmitters and nitric oxide.
Medicine: Used in the treatment of phenylketonuria and tetrahydrobiopterin deficiencies. .
Industry: Employed in the production of pharmaceuticals and as a research tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique in its role as a cofactor for multiple hydroxylase enzymes, making it essential for the synthesis of various neurotransmitters. Its ability to reduce blood phenylalanine levels in patients with PKU sets it apart from other treatments .
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62989-33-7 | |
Record name | Sapropterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapropterin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPROPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sapropterin interact with its target and what are the downstream effects?
A1: this compound functions as a pharmacological chaperone and cofactor for phenylalanine hydroxylase (PAH) [, , ]. PAH is the enzyme responsible for converting phenylalanine (Phe) to tyrosine [, ]. In individuals with phenylketonuria (PKU), PAH activity is reduced due to genetic mutations, leading to Phe accumulation [, ]. This compound binds to specific PAH mutants, stabilizing the enzyme's structure and increasing its activity [, ]. This results in enhanced Phe metabolism and a reduction in blood Phe levels [, , ].
Q2: Beyond its role in PKU, what other therapeutic applications are being explored for this compound?
A2: Research suggests this compound may offer therapeutic benefits beyond PKU. Studies show this compound can improve endothelial function by promoting nitric oxide synthesis, potentially mitigating conditions like pulmonary hypertension and cardiovascular disease [, , ]. Additionally, preliminary findings indicate that this compound could address neurotransmitter imbalances in specific cases of treatment-resistant depression, although further research is necessary [, ].
Q3: What is the molecular formula and weight of this compound dihydrochloride?
A3: The molecular formula of this compound dihydrochloride is C9H15N5O3 · 2HCl, and its molecular weight is 338.19 g/mol.
Q4: What is the primary clinical application of this compound?
A5: this compound is primarily prescribed for managing phenylketonuria (PKU) [, ]. It is particularly effective in individuals with BH4-responsive PKU, where it helps reduce blood phenylalanine levels and may improve dietary phenylalanine tolerance [, ].
Q5: How is this compound's efficacy determined in individuals with PKU?
A6: this compound responsiveness is typically assessed using a BH4 loading test [, , , ]. Patients receive a controlled dose of this compound, and their blood phenylalanine levels are monitored [, , , ]. A decrease of 30% or more in blood phenylalanine levels after this compound administration is generally considered a positive response, indicating potential benefit from long-term treatment [, , , ].
Q6: Are there specific genotypes associated with a better response to this compound in PKU patients?
A7: Research suggests that certain genotypes are linked to a more favorable response to this compound. Specifically, patients with milder forms of PKU and those with mutations associated with residual PAH activity tend to demonstrate greater responsiveness to this compound therapy [, ]. Genotype analysis can be a valuable tool in predicting the likelihood of a beneficial response to this compound.
Q7: Are there challenges in formulating this compound for oral administration?
A8: Yes, this compound can be chemically unstable in solution, presenting challenges for formulation [, ]. To enhance its stability, manufacturers have developed specific formulations like Kuvan®, a shelf-stable, readily soluble oral tablet [, ].
Q8: What strategies are being explored to further improve the bioavailability and stability of this compound?
A9: Ongoing research aims to optimize this compound formulations for enhanced stability and bioavailability. One approach involves incorporating absorption enhancers, such as organic carboxylic acids like tartaric acid and citric acid, into the formulation []. These enhancers can improve drug solubility and absorption in the gastrointestinal tract, potentially leading to greater therapeutic efficacy.
Q9: What are some future directions in this compound research?
A9: Future research on this compound will likely focus on optimizing treatment protocols for PKU, exploring its potential in other therapeutic areas like cardiovascular and neuropsychiatric disorders, and developing novel drug delivery systems to improve its efficacy and patient convenience.
Q10: Are there ongoing research efforts to identify biomarkers that could predict this compound responsiveness?
A12: Yes, identifying reliable biomarkers to predict this compound responsiveness is an active area of research. Currently, genotype analysis and the BH4 loading test are the primary tools for assessing potential response, but these methods have limitations [, , , ]. Finding more precise and readily accessible biomarkers would significantly improve the personalization of this compound therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.